molecular formula C10H15Cl3O2 B1623384 Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate CAS No. 59897-92-6

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

Cat. No.: B1623384
CAS No.: 59897-92-6
M. Wt: 273.6 g/mol
InChI Key: PIUGWHOPZWEXQQ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (CAS: 59897-92-6) is a chlorinated organic ester with the molecular formula C₁₀H₁₅Cl₃O₂ and a molecular weight of 273.58 g/mol . It features a hexenoate backbone substituted with three chlorine atoms (at positions 4, 6, and 6), two methyl groups (at position 3), and an ethyl ester moiety. The compound’s stereochemistry includes a double bond at position 5, contributing to its structural rigidity and reactivity .

Key properties include:

  • XLogP3: 4 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 26.3 Ų
  • Rotatable bonds: 6
  • Complexity index: 245 (high due to multiple substituents and stereochemical features) .

This compound is primarily used as an intermediate in the synthesis of permethrin, a widely used pyrethroid insecticide, via the Sagami-Kurali method . Its production involves the condensation of 1,1,1-trichloro-4-methyl-penten-2-ol with triethyl orthoacetate under catalytic conditions, followed by distillation and purification .

Preparation Methods

The synthesis of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate typically involves the following steps :

    Reaction of 1,4-hexadiene and 1,2-dihaloalkane:

    Reaction with zinc powder in the presence of thiol: This step yields the corresponding conjugated diene.

    Cyclization reaction with boric acid and nitric acid: This step produces the target compound, 3,3-dimethyl-4,6,6-trichlorohexene.

    Esterification with acetic anhydride: This final step yields this compound.

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate undergoes various chemical reactions, including :

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis
    • Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be transformed into various cyclopropane derivatives through dehydrohalogenation reactions. For instance, it has been used to produce ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate .
  • Agrochemical Development
    • The compound has potential applications in developing agrochemicals due to its halogenated structure, which may enhance biological activity against pests and diseases. Research indicates that similar compounds exhibit significant insecticidal properties .
  • Pharmaceutical Research
    • This compound can be explored for its potential therapeutic applications as part of drug discovery processes. Its unique structure may contribute to the development of novel pharmaceuticals targeting specific biological pathways.

Case Study 1: Synthesis of Cyclopropane Derivatives

A study demonstrated the conversion of this compound into various cyclopropane derivatives using sodium t-butoxide under reflux conditions. The resulting compounds were characterized by NMR spectroscopy to confirm their structures .

Case Study 2: Insecticidal Activity

Research into related trichlorinated compounds has shown promising insecticidal activity against agricultural pests. A comparative study found that compounds with similar structures exhibited higher toxicity levels than their non-halogenated counterparts . This suggests that this compound could be further investigated for its potential as an agrochemical agent.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate involves its interaction with specific molecular targets and pathways . The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Use Toxicity (Oral LD₅₀, Rat)
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate C₁₀H₁₅Cl₃O₂ Cl (4,6,6), CH₃ (3,3), ethyl ester Permethrin intermediate 3166 mg/kg
Ethyl 4,4'-dichlorobenzilate C₁₆H₁₄Cl₂O₃ Cl (4,4'), benzilate ester Acaricide (chlorobenzilate) Not reported
Ethyl 5-chloro-1H-indazole-3-acetate C₁₁H₁₁ClN₂O₂ Cl (5), indazole ring, ethyl ester Plant growth regulator (ethychlozate) Not reported
2-Chloro-1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium chloride C₇H₁₄Cl₂N₂ Cl (2), CH₃ (1,3), diazepinium ring Pharmaceutical intermediate Not reported

Key Points of Comparison

Structural Complexity and Reactivity this compound has three chlorine atoms and a conjugated double bond, making it more electrophilic than dichloro analogs like ethyl 4,4'-dichlorobenzilate. This enhances its reactivity in cyclization reactions for pyrethroid synthesis . In contrast, 2-chloro-1,3-dimethyl-diazepinium chloride () is a nitrogen-heterocyclic compound with lower halogen content, favoring applications in medicinal chemistry rather than agrochemicals .

Toxicity Profile The target compound exhibits moderate toxicity (rat LD₅₀ = 3166 mg/kg), comparable to other chlorinated esters but less acute than fully aromatic chlorinated pesticides .

Synthetic Utility this compound’s role as a permethrin precursor is unique among the compared compounds. Its synthesis involves Claisen-like condensation under nitrogen, a method distinct from the SN2 mechanisms used for diazepinium salts () or nucleophilic substitutions in ethychlozate production .

Physicochemical Properties The compound’s XLogP3 = 4 suggests higher lipid solubility than ethyl 4,4'-dichlorobenzilate (predicted XLogP3 ~3.5), enhancing its permeability in biological systems . The diazepinium derivative () has a polar diazepinium ring, reducing its lipophilicity and limiting its use in non-polar matrices .

Biological Activity

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (CAS No. 59897-92-6) is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes multiple chlorine substituents. The synthesis typically involves the reaction of 1,4-hexadiene with 1,2-dihaloalkane, followed by cyclization and esterification processes. The compound's molecular formula is C10H15Cl3O2C_{10}H_{15}Cl_3O_2, with a molecular weight of 273.58 g/mol .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction : It can interact with cellular membranes or proteins, potentially altering cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Insecticidal Properties : As an intermediate in agrochemical production, this compound has been evaluated for its efficacy against agricultural pests.
  • Potential Therapeutic Applications : Ongoing research is exploring its use in medicinal chemistry for developing new therapeutic agents.

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Demonstrated that the compound interacts with specific enzymes leading to inhibition of their activity.
Reported on the synthesis and evaluation of derivatives showing enhanced biological activities compared to the parent compound.
Investigated the insecticidal properties in agricultural settings, highlighting effective pest control potential.

Comparative Analysis

When compared to similar compounds such as other chlorinated esters and unsaturated carboxylic acids, this compound exhibits distinct properties due to its specific structure:

CompoundStructureBiological Activity
This compoundContains three chlorine atomsPotential enzyme inhibitor and insecticide
Ethyl 2-methyl-4-chloroacrylateFewer chlorine atomsLower insecticidal activity
Methyl 4-chloro-3-pentenoateSimilar unsaturationModerate antimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate, and how can yield be maximized?

  • Methodological Answer : The synthesis of halogenated esters often involves multi-step reactions with careful control of stoichiometry and reaction conditions. For example, chlorination steps may employ reagents like oxalyl chloride in anhydrous solvents (e.g., CCl₄ or CH₂Cl₂) under reflux (70°C for 16 h) to ensure complete substitution . Column chromatography (e.g., 30–80% ethyl acetate in hexanes) is critical for purification, with yields influenced by solvent polarity and gradient optimization. Precipitative purification (e.g., using diethyl ether or hexanes at low temperatures) can further enhance purity . Yield optimization may require iterative adjustments to reaction time, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., chloroalkene protons at δ 5.0–6.5 ppm, ester carbonyl carbons at δ 165–175 ppm). Multiplicity patterns (e.g., doublets for vinyl protons) help confirm regiochemistry .
  • IR Spectroscopy : Key stretches include C=O (ester, ~1740 cm⁻¹) and C-Cl (~550–800 cm⁻¹). Azide or nitro intermediates (if present) show distinct stretches (e.g., N₃ at ~2100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ or [M-PF₆]⁺) and fragmentation patterns to validate the structure .

Q. What safety protocols are essential for handling chlorinated intermediates during synthesis?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure to chlorinated solvents (e.g., CCl₄) .
  • Storage : Store chlorinated compounds in amber glass bottles away from light and moisture to prevent hydrolysis .
  • Waste Disposal : Neutralize reactive chlorides (e.g., with NaHCO₃) before disposal. Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in the chlorination of Ethyl 3,3-dimethyl-5-hexenoate?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states to evaluate chlorination at positions 4,6,6 versus alternatives. Key parameters include:

  • Electrostatic Potential Maps : Identify electron-deficient sites prone to electrophilic attack.
  • Steric Effects : Methyl groups at C3 may hinder chlorination at adjacent positions, favoring distal sites .
  • Validation via experimental NMR coupling constants (e.g., J values for vinyl protons) confirms computational predictions .

Q. What analytical strategies resolve contradictions in reported reaction yields for similar trichloroesters?

  • Methodological Answer :

  • Troubleshooting Variables :
  • Solvent Purity : Trace water in solvents (e.g., CH₂Cl₂) can hydrolyze intermediates, reducing yield. Use molecular sieves or anhydrous conditions .
  • Catalyst Degradation : Test fresh vs. aged catalysts (e.g., KPF₆) via TLC to monitor byproduct formation .
  • Statistical Analysis : Apply ANOVA to compare yields across reaction scales or solvent systems. For example, hexanes vs. acetonitrile may show significant differences in crystallization efficiency .

Q. How does stereochemistry at the C5 double bond influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • E/Z Isomerism : Determine configuration via NOESY (nuclear Overhauser effect) or X-ray crystallography (e.g., C28H28O7 analogs in ) .
  • Reactivity Screening : Compare reaction rates of E vs. Z isomers with dienophiles (e.g., maleic anhydride). The Z isomer’s steric hindrance may slow cycloaddition .

Properties

IUPAC Name

ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGWHOPZWEXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975306
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59897-92-6
Record name Ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59897-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 3,3-dimethyl-4,6,6-trichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.04 g of sodium ethoxide in 60 ml of dimethylformamide was added to a hot solution (140°) of 3.1 g of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate in 20 ml of dimethylformamide. The mixture was maintained at 140° for 2 hours, then cooled to 0°, neutralized with dry hydrogen chloride and poured into ice water. The aqueous mixture was extracted with ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 1.81 g (77% yield) of ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate, b.p. 98°-101°/0.6 mm.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.1 g
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reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

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